2-Amino-3-chloropyrazine
Overview
Description
2-Amino-3-chloropyrazine is an organic compound with the molecular formula C4H4ClN3 It is a derivative of pyrazine, characterized by the presence of an amino group at the second position and a chlorine atom at the third position of the pyrazine ring
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
It is known that cdk2 inhibitors typically work by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This results in the arrest of the cell cycle, preventing cell proliferation .
Biochemical Pathways
Given its target, it likely affects thecell cycle regulation pathway . By inhibiting CDK2, it could prevent the progression of the cell cycle from the G1 phase to the S phase, thus inhibiting cell proliferation .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could affect its absorption and distribution in the body. The compound’s metabolism, excretion, and half-life are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. By inhibiting this kinase, the compound could arrest the cell cycle, preventing cell proliferation . This could potentially be useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s solubility in water could affect its absorption and distribution in the body .
Biochemical Analysis
Biochemical Properties
2-Amino-3-chloropyrazine is an active analogue of pyrazinamide, a potent antimycobacterial drug . It has been shown to have bacteriostatic activity against Mycobacterium tuberculosis in vitro and in vivo .
Cellular Effects
It has been shown to have bacteriostatic activity against Mycobacterium tuberculosis, suggesting that it may influence cell function
Molecular Mechanism
It’s believed to inhibit mitochondrial membrane potential, which may be due to its ability to inhibit hepg2 cell growth by decreasing intracellular ATP levels
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amination of 3-Chloropyrazine: : One common method for synthesizing 2-Amino-3-chloropyrazine involves the direct amination of 3-chloropyrazine. This reaction typically uses ammonia or an amine source under high temperature and pressure conditions to introduce the amino group at the desired position.
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Cyclization Reactions: : Another method involves the cyclization of appropriate precursors. For instance, starting from 2,3-dichloropyrazine, selective substitution reactions can be employed to replace one chlorine atom with an amino group.
Industrial Production Methods
Industrial production of this compound often involves large-scale amination processes using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 2-Amino-3-chloropyrazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
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Oxidation and Reduction: : The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the amino group or the pyrazine ring.
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Coupling Reactions: : It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by linking with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxides, thiolates.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-amino-3-hydroxypyrazine, while coupling reactions could produce various biaryl or heteroaryl derivatives.
Scientific Research Applications
Chemistry
2-Amino-3-chloropyrazine is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It serves as a core structure in the design of drugs targeting various biological pathways, including antimicrobial and anticancer agents.
Industry
The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Amino-3-chloropyrimidine: Contains a pyrimidine ring, differing in the position of nitrogen atoms.
2-Amino-3-chloropyridazine: Another heterocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-Amino-3-chloropyrazine is unique due to its specific arrangement of functional groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSSZHXGJAPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988309 | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-73-6, 6663-73-6 | |
Record name | 2-Amino-3-chloropyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-chloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6663-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-CHLOROPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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